4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
Description
Contextualization of Halogenated Thiazole (B1198619) Derivatives in Synthetic Organic Chemistry
The thiazole ring is a prominent scaffold found in a multitude of biologically active compounds, including vitamin B1 (thiamine) and numerous pharmaceuticals. nih.gov Halogenated derivatives of thiazole, particularly bromo-thiazoles, serve as exceptionally versatile intermediates in organic synthesis. The bromine atom acts as a valuable functional "handle," enabling a wide array of subsequent chemical transformations.
Principally, the carbon-bromine bond in bromo-thiazoles is highly amenable to participation in various metal-catalyzed cross-coupling reactions. researchgate.netrsc.org Techniques such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds at the brominated position. researchgate.netnih.gov This capability empowers chemists to introduce diverse molecular fragments, building complex architectures from simpler, halogenated thiazole precursors. For instance, 2,4-dibromothiazole (B130268) has been used as a starting material to regioselectively synthesize 2-substituted 4-bromothiazoles, which are themselves building blocks for more complex bithiazole structures. nih.gov The reactivity of the bromine atom provides a reliable and predictable route for molecular elaboration, making halogenated thiazoles indispensable tools in the construction of compound libraries for drug discovery and other applications. nih.govresearchgate.net
Significance of Fluorinated Organic Compounds and the 1,1-Difluoroethyl Moiety
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. rsc.orgnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. rsc.orgtandfonline.com Approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain fluorine, a testament to its impact. researchgate.net
Interactive Table: Comparison of Fluorination Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| Electrophilic Fluorination | High efficiency, wide range of substrates | Can be unselective, requires careful control of reaction conditions |
| Nucleophilic Fluorination | Useful for heterocyles with electron-withdrawing groups | Can be slow, requires high temperatures |
| Radical Fluorination | High regioselectivity, can be used to fluorinate sensitive functional groups | Can be challenging to control, requires careful choice of radical initiator |
Overview of Current Research Landscape Pertaining to Halogenated Fluorinated Heterocycles
The convergence of halogen and fluorine chemistry within heterocyclic frameworks represents a burgeoning and highly promising area of research. rsc.orgnih.gov Scientists are increasingly focused on creating molecules that benefit from both the synthetic utility of halogens and the property-enhancing effects of fluorine. tandfonline.com These dual-functionalized heterocycles are viewed as powerful platforms for the development of next-generation pharmaceuticals and agrochemicals. rsc.orgresearchgate.net
The current research landscape is characterized by the development of novel synthetic methodologies to efficiently and selectively introduce both halogens and fluorinated groups onto the same heterocyclic core. nih.govresearchgate.net While immensely valuable, the synthesis of these compounds presents unique challenges due to the often-competing reactivities and the need for precise positional control. nih.govrsc.org Recent advancements have focused on late-stage functionalization, where these groups are introduced at the final steps of a synthesis, allowing for rapid diversification of complex molecular scaffolds. princeton.edu The growing number of FDA-approved drugs containing fluorinated heterocyclic motifs underscores the success and continued importance of this research direction. rsc.orgtandfonline.com The study of these molecules is driven by the goal of creating novel compounds with superior efficacy, safety, and stability profiles. nih.gov
Rationale and Research Objectives for the Study of 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
The specific chemical structure of this compound makes it a prime target for research. The rationale for its study is rooted in its potential as a highly versatile and valuable building block for organic synthesis.
Rationale:
Synthetic Versatility: The bromine atom at the C4 position of the thiazole ring is a key site for synthetic modification. pharmaguideline.com It can be readily transformed through a variety of cross-coupling reactions, allowing for the attachment of diverse and complex substituents. nih.gov
Enhanced Physicochemical Properties: The 1,1-difluoroethyl group at the C2 position is expected to confer beneficial properties to any larger molecule derived from this building block. These properties include increased metabolic stability, modulated lipophilicity, and potentially improved binding interactions with biological targets, stemming from its role as a methoxy (B1213986) bioisostere. nih.govcas.cn
Combined Functionality: The molecule synergistically combines these two features, offering a pre-packaged scaffold that is both synthetically adaptable and already endowed with a property-enhancing fluorinated group.
Research Objectives:
To Develop Efficient Synthetic Routes: A primary objective is to establish reliable and high-yielding synthetic pathways to produce this compound.
To Explore its Synthetic Utility: Researchers aim to demonstrate the compound's value as a synthetic intermediate by using it in a range of chemical reactions, particularly palladium-catalyzed cross-couplings, to create novel, more complex thiazole derivatives. researchgate.net
To Generate Libraries of Novel Compounds: By leveraging the reactivity of the bromo group, the ultimate goal is to synthesize libraries of new fluorinated thiazole-containing molecules for screening in medicinal and agrochemical discovery programs.
In essence, the study of this compound is not an end in itself, but a strategic effort to create a powerful tool for the efficient construction of new chemical entities with potentially superior biological and physical properties.
Interactive Table: Spectroscopic Data of a Related Compound: [4-(Bromodifluoromethyl)-1,3-thiazol-2-yl][4-bromophenyl]amine
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |
|---|---|---|
| ¹H NMR | 7.49 (d) | 8.8 |
| 7.27 (d) | 8.8 | |
| 6.97 (s) | ||
| ¹³C NMR | 165.8 (C=N) | |
| 146.6 (t) | ²J(C-F) = 28.8 | |
| 113.8 (t) | ¹J(C-F) = 300.1 | |
| 107.1 (t) | ³J(C-F) = 4.6 | |
| ¹⁹F NMR | -46.7 (s) |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(1,1-difluoroethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NS/c1-5(7,8)4-9-3(6)2-10-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTHWXHFQQYSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 2 1,1 Difluoroethyl 1,3 Thiazole
Retrosynthetic Analysis of 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
A logical retrosynthetic analysis of this compound suggests several potential disconnections based on established heterocyclic chemistry. The most prominent approach involves the disconnection of the thiazole (B1198619) ring, a strategy central to the classical Hantzsch thiazole synthesis. synarchive.comwikipedia.org This leads to two primary synthons: a C-C-N-C=S unit derived from a thioamide and a C-C-S unit from an α-halocarbonyl compound.
Route A disconnects the C(4)-C(5) and N(3)-C(4) bonds, identifying 2,2-difluoropropanethioamide (B6157774) as a key precursor for the 2-(1,1-difluoroethyl) moiety. The remaining C(4)-C(5)-Br fragment would need to be sourced from a suitable α,α-dihalo- or α-bromo-α-hydroxy-carbonyl equivalent.
Route B involves a functional group interconversion (FGI) strategy, where the bromine atom is introduced onto a pre-formed 2-(1,1-difluoroethyl)-1,3-thiazole (B2767652) ring via electrophilic bromination. This simplifies the initial ring-forming reaction to the condensation of 2,2-difluoropropanethioamide with a simpler α-halocarbonyl compound, such as chloroacetaldehyde.
A third disconnection (Route C ) considers the C(2)-S(1) and N(3)-C(2) bonds, which points towards a reaction between a brominated β-enaminothione precursor and an electrophilic source, though this is a less common approach. The Hantzsch-based disconnections (Routes A and B) are generally considered more robust and versatile for this substitution pattern.
Established Synthetic Pathways and Precursor Chemistry
The forward synthesis of this compound can be strategically planned based on the insights from retrosynthetic analysis. Established methods for thiazole formation, regioselective halogenation, and incorporation of fluorinated groups provide a strong foundation for its construction.
Approaches to Thiazole Ring Construction
The Hantzsch thiazole synthesis is the most widely employed and reliable method for constructing the 2,4-disubstituted thiazole core. wikipedia.orgmdpi.com This reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide. synarchive.com For the target molecule, this translates to the reaction between 2,2-difluoropropanethioamide and a halogenated three-carbon building block.
The general mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, forming a hemithioacetal-like intermediate. Subsequent intramolecular cyclization via attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring. chemhelpasap.comresearchgate.net This method is known for its high yields and operational simplicity. chemhelpasap.com
Alternative methods, such as the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide, are also established for thiazole synthesis but are generally more suited for producing 5-aminothiazole derivatives. wikipedia.org
Stereoselective and Regioselective Introduction of the Bromo-Substituent
The introduction of the bromine atom at the C4-position of the thiazole ring must be controlled to avoid the formation of other isomers. Two primary strategies can be employed:
Incorporation via the Carbonyl Precursor: A highly regioselective approach is to use a pre-brominated carbonyl compound in the Hantzsch synthesis. For instance, reacting 2,2-difluoropropanethioamide with a 1,1-dibromo- or 1-bromo-1-chloro-acetone derivative would directly install the bromine at the desired position. Cross-coupling reactions on 2,4-dibromothiazole (B130268) have shown that substitution occurs preferentially at the more electron-deficient 2-position, leaving the 4-bromo substituent intact for further functionalization. researchgate.netnih.govthieme-connect.com This inherent reactivity allows for the synthesis of 2-substituted-4-bromothiazoles. nih.gov
Electrophilic Bromination of a Preformed Thiazole: An alternative is the direct bromination of 2-(1,1-difluoroethyl)-1,3-thiazole. Electrophilic aromatic substitution on the thiazole ring is highly dependent on the directing effects of existing substituents. wikipedia.org The C5-position is generally the most electron-rich and susceptible to electrophilic attack. pharmaguideline.com However, the presence of a deactivating 2-alkyl group might influence the regioselectivity. Careful selection of the brominating agent (e.g., N-Bromosuccinimide (NBS), bromine in acetic acid) and reaction conditions is crucial to achieve selective bromination at C4, although C5 bromination is often favored. wikipedia.org
| Bromination Strategy | Reagents | Position Selectivity | Advantages | Disadvantages |
| From Carbonyl Precursor | 2,2-Difluoropropanethioamide + 1,1-Dibromoacetone | C4 | High regioselectivity, direct installation. | Availability and stability of the dibromo-ketone precursor. |
| Electrophilic Bromination | 2-(1,1-Difluoroethyl)thiazole + NBS/Br₂ | C5 (typically favored) | Uses a simpler thiazole precursor. | Potential for isomeric mixtures (C4 vs. C5), requires optimization. |
This table is generated based on established principles of thiazole chemistry.
Strategies for Incorporation of the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl moiety is a key structural feature. Its introduction is most efficiently achieved by using a starting material that already contains this group.
The primary precursor is 2,2-difluoropropanethioamide . This can be synthesized from the corresponding 2,2-difluoropropionamide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The amide itself can be prepared from 2,2-difluoropropionic acid or its derivatives.
Alternative, though more complex, strategies could involve the difluorination of a 2-acetylthiazole (B1664039) precursor using reagents like diethylaminosulfur trifluoride (DAST) or the reaction of a 2-thiazolecarboxylic ester with sulfur tetrafluoride. However, building the molecule from a pre-functionalized thioamide is generally more convergent and efficient.
Optimization of Reaction Conditions and Catalyst Systems
Optimizing the reaction conditions for the Hantzsch synthesis is critical for maximizing yield and purity. Key parameters include the choice of solvent, temperature, and the potential use of catalysts.
Solvents: Alcohols such as ethanol (B145695) or methanol (B129727) are commonly used, as they effectively dissolve the reactants and facilitate the reaction. chemhelpasap.com In some cases, higher boiling point solvents like dimethylformamide (DMF) or dioxane may be employed to drive the reaction to completion.
Temperature: Reactions are typically run at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. mdpi.com
Catalysts: While the Hantzsch synthesis can proceed without a catalyst, acidic or basic conditions can sometimes accelerate the reaction. More recently, heterogeneous catalysts, such as silica-supported tungstosilicic acid, have been developed to promote the synthesis under greener conditions, offering advantages like reusability and simplified work-up. mdpi.combepls.com For specific multi-component variations of thiazole synthesis, catalysts like copper iodide or palladium(II) acetate (B1210297) have been employed. organic-chemistry.org
The table below summarizes typical conditions and their potential impact on the synthesis, based on analogous reactions reported in the literature.
| Parameter | Condition | Expected Outcome | Rationale / Reference |
| Solvent | Ethanol, Methanol | Good yields, clean reaction | Standard protic solvents for Hantzsch synthesis. chemhelpasap.com |
| DMF, Dioxane | Higher reaction rates | Higher boiling points can accelerate slower reactions. | |
| Temperature | Room Temperature to Reflux | Rate and yield dependent on substrate reactivity | Most Hantzsch reactions require heating to proceed efficiently. mdpi.com |
| Catalyst | None (Thermal) | Standard procedure | The reaction often proceeds well without catalytic promotion. synarchive.com |
| Brønsted Acids (e.g., TfOH) | Potential rate enhancement | Can promote cyclization and dehydration steps. researchgate.net | |
| Heterogeneous Catalysts (e.g., SiW/SiO₂) | Greener process, easier work-up | Facilitates catalyst recovery and reuse. mdpi.com |
This table is generated based on established principles of thiazole chemistry.
Novel Synthetic Route Development and Mechanistic Insights
While the Hantzsch synthesis remains a workhorse, modern organic synthesis seeks more efficient, atom-economical, and environmentally benign methods.
Novel Routes:
Multi-component Reactions (MCRs): One-pot, three-component reactions that combine an α-haloketone, a thioamide, and another component (e.g., an aldehyde) are gaining traction. mdpi.com These methods build molecular complexity rapidly and reduce waste from intermediate purification steps.
Metal-Catalyzed C-H Functionalization: Direct C-H functionalization of a pre-formed 2-(1,1-difluoroethyl)-1,3-thiazole at the C4 position using transition metal catalysis (e.g., palladium, copper) could be a future direction. However, controlling regioselectivity between the C4 and C5 positions would be a significant challenge. researchgate.net
Flow Chemistry: The synthesis could potentially be adapted to a continuous flow process. Flow chemistry offers advantages in terms of safety (especially for exothermic reactions), scalability, and precise control over reaction parameters, which can lead to higher yields and purities.
Mechanistic Insights: The mechanism of the Hantzsch synthesis is well-understood. It proceeds through the following key steps:
Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the halocarbonyl, displacing the halide in an SN2 fashion.
Thioiminoether Formation: This initial adduct is an S-alkylated thioamide derivative.
Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon in an intramolecular fashion.
Dehydration: The resulting five-membered ring intermediate, a thiazoline (B8809763) derivative, eliminates a molecule of water to form the aromatic thiazole ring. researchgate.net
Understanding this mechanism is crucial for troubleshooting and optimizing the reaction, as well as for designing new precursors and catalysts.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for sustainable chemical manufacturing. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Atom Economy: The Hantzsch thiazole synthesis, a likely route to this compound, is a condensation reaction that generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. To further improve this, the choice of reagents and reaction conditions is critical to minimize the formation of byproducts.
Use of Greener Solvents: Traditional thiazole syntheses often employ volatile organic solvents (VOCs). Greener alternatives could include the use of water, ethanol, or ionic liquids. Research on the synthesis of other thiazole derivatives has demonstrated the feasibility of using such solvents. researchgate.net
Catalysis: The use of catalysts, particularly heterogeneous catalysts, can significantly enhance the greenness of a synthesis. Catalysts can enable reactions to proceed under milder conditions, reduce reaction times, and can often be recycled and reused. For thiazole synthesis, various catalysts have been explored, including solid-supported acids and bases. nih.gov
Energy Efficiency: Microwave-assisted and ultrasound-assisted synthesis are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. d-nb.inforesearchgate.netnih.govsci-hub.se These methods have been successfully applied to the synthesis of various thiazole derivatives and could be adapted for the synthesis of this compound.
The following table summarizes the potential application of green chemistry principles to the synthesis of the target compound:
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. |
| Atom Economy | Utilizing condensation reactions like the Hantzsch synthesis. |
| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and solvents. |
| Designing Safer Chemicals | The target molecule itself is designed for specific applications, with its biological and environmental impact being a key consideration in its design. |
| Safer Solvents and Auxiliaries | Exploring the use of water, ethanol, or ionic liquids as reaction media. |
| Design for Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy input. d-nb.inforesearchgate.net |
| Use of Renewable Feedstocks | While challenging for this specific molecule, exploring bio-based starting materials for parts of the synthesis is a long-term goal. |
| Reduce Derivatives | Designing a convergent synthesis to minimize the number of steps and the need for protecting groups. |
| Catalysis | Using recyclable solid-supported catalysts to improve efficiency and reduce waste. nih.gov |
| Design for Degradation | While not directly related to the synthesis, designing the molecule to be biodegradable after its intended use is a key green chemistry principle. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and prevent runaway reactions or byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | The use of flow chemistry can minimize the risks associated with handling reactive intermediates and hazardous reagents. mdpi.com |
Scalability and Process Chemistry Considerations for Synthetic Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several process chemistry and scalability factors.
Process Optimization: Each step of the synthesis needs to be optimized for yield, purity, and cycle time. This involves a detailed study of reaction parameters such as temperature, pressure, concentration, and catalyst loading. Design of Experiments (DoE) is a powerful tool for efficiently optimizing these parameters.
Purification: The development of a scalable and efficient purification method is crucial. Crystallization is often the preferred method for purification on a large scale due to its cost-effectiveness and ability to provide high-purity products. Chromatographic purification, while common in the lab, is often less practical for large-scale production.
Safety: A thorough safety assessment of the entire process is mandatory. This includes identifying potential hazards associated with the reagents, intermediates, and reaction conditions. The use of flow chemistry can significantly improve the safety profile of a process by minimizing the volume of hazardous materials at any given time. mdpi.com
Waste Management: The environmental impact of the process must be considered. This involves minimizing waste generation and developing effective methods for treating and disposing of any waste produced.
The following table outlines key considerations for the scalable production of this compound:
| Consideration | Key Factors |
| Synthetic Route | - Number of steps- Overall yield- Cost and availability of starting materials- Robustness and reproducibility |
| Reaction Conditions | - Temperature and pressure control- Mixing and mass transfer- Catalyst selection and lifetime- Reaction kinetics and thermodynamics |
| Work-up and Isolation | - Extraction- Quenching- Phase separation- Product isolation |
| Purification | - Crystallization- Distillation- Filtration- Drying |
| Analytical Control | - In-process controls (IPCs)- Final product specifications- Impurity profiling |
| Safety, Health, and Environment (SHE) | - Hazard identification and risk assessment- Process safety management- Waste minimization and treatment- Regulatory compliance |
| Equipment | - Reactor design and material of construction- Heat transfer capabilities- Suitability for handling corrosive or hazardous materials |
Investigation of the Chemical Reactivity and Transformation Pathways of 4 Bromo 2 1,1 Difluoroethyl 1,3 Thiazole
Reactivity of the Bromo-Substituent
The bromine atom at the 4-position of the thiazole (B1198619) ring is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent at the C4 position of the thiazole ring serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromothiazole with a boronic acid or ester. It is a widely used method for the formation of aryl-aryl or aryl-heteroaryl bonds. The reaction of 4-bromo-2-(1,1-difluoroethyl)-1,3-thiazole with various arylboronic acids would be expected to proceed under standard Suzuki-Miyaura conditions to yield 4-aryl-2-(1,1-difluoroethyl)-1,3-thiazoles. A study on the Suzuki-Miyaura coupling of 4-bromo-2,4′-bithiazoles demonstrated the feasibility of this reaction on a similar thiazole core. e-bookshelf.de
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-100 | 70-95 | e-bookshelf.de |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-98 |
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. rsc.org This reaction is known for its tolerance of a wide range of functional groups. This compound is expected to react with various organostannanes (e.g., aryltributyltin, vinyltributyltin) to afford the corresponding coupled products. Research on 2,4-dibromothiazole (B130268) has shown that Stille cross-coupling reactions can be employed to introduce substituents at the 4-position. nih.gov
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(PPh₃)₄ | - | Toluene | 110 | 60-90 | nih.gov |
| Pd₂ (dba)₃ | P(2-furyl)₃ | DMF | 80 | 75-95 |
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst. It is particularly useful for the formation of sp²-sp², sp²-sp³, and sp²-sp bonds. The reaction of this compound with organozinc reagents, prepared from the corresponding organolithium or Grignard reagents, would provide access to a variety of substituted thiazoles. High yields have been reported for the Negishi cross-coupling of 4-bromothiazole (B1332970) derivatives. nih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The Sonogashira coupling of this compound with various terminal alkynes would lead to the synthesis of 4-alkynyl-2-(1,1-difluoroethyl)-1,3-thiazoles, which are valuable intermediates for further transformations. The Sonogashira protocol has been successfully applied to achieve alkynyl-debromination in 4-bromothiazole systems. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions
While thiazoles are generally less reactive towards nucleophilic aromatic substitution than some other electron-deficient heterocycles, the presence of the electron-withdrawing 1,1-difluoroethyl group at the 2-position can enhance the electrophilicity of the thiazole ring, potentially facilitating SNAr reactions at the C4-position. A study on the closely related 4-bromodifluoromethyl aminothiazole scaffolds has demonstrated the feasibility of nucleophilic substitution of the bromo group.
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Various anilines | - | EtOH | Reflux | 30-90 | nih.gov |
| Thiols | NaH | DMF | 25-80 | 60-85 | |
| Alkoxides | NaH | THF | 25-65 | 50-80 |
Lithiation and Other Organometallic Transformations
Halogen-metal exchange is a common method for the generation of organometallic reagents. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a bromine-lithium exchange, affording 2-(1,1-difluoroethyl)-1,3-thiazol-4-yl)lithium. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position. Studies on the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) have shown that lithiation can occur at different positions depending on the lithiating agent used. growingscience.com
| Reagent | Electrophile | Product | Yield (%) | Ref |
| n-BuLi | CO₂ | 2-(1,1-Difluoroethyl)thiazole-4-carboxylic acid | 70-90 | growingscience.com |
| t-BuLi | DMF | 2-(1,1-Difluoroethyl)thiazole-4-carbaldehyde | 60-80 | growingscience.com |
| n-BuLi | (CH₃)₃SiCl | 4-(Trimethylsilyl)-2-(1,1-difluoroethyl)thiazole | 80-95 |
Radical Reactions Involving the C-Br Bond
Reactivity of the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl group is generally considered to be a stable moiety due to the strength of the carbon-fluorine bonds. However, under specific conditions, transformations at this group can be achieved.
Transformations at the Difluoroethyl Moiety
Information regarding the specific reactivity of the 1,1-difluoroethyl group on a thiazole ring is limited. However, drawing parallels from the chemistry of other fluoroalkyl groups, some potential transformations can be considered. For instance, dehydrofluorination to form a vinyl fluoride (B91410) derivative might be possible under strong basic conditions. Alternatively, transformations involving the C-H bonds of the methyl group could potentially be achieved through radical or oxidative processes, although this would likely require harsh reaction conditions. Further research is needed to fully elucidate the reactivity of this specific functional group in the context of the thiazole ring.
Influence of Fluorination on Adjacent Functional Groups
The presence of the 1,1-difluoroethyl substituent at the 2-position of the thiazole ring exerts a profound electronic influence on the adjacent functional groups and the thiazole nucleus itself. Fluorine is the most electronegative element, and its inclusion in the ethyl group results in a strong electron-withdrawing effect through inductive (-I) and hyperconjugative interactions. This effect significantly modulates the reactivity of the entire molecule.
The electron-withdrawing nature of the 1,1-difluoroethyl group deactivates the thiazole ring towards electrophilic attack by reducing the electron density of the aromatic system. science.gov Conversely, this deactivation enhances the susceptibility of the ring to nucleophilic attack, particularly at positions that can accommodate a negative charge in the intermediate state. Furthermore, the fluorinated group can influence the reactivity of the bromine atom at the 4-position, making it a potential site for various substitution reactions. The stability of the C-F bond also imparts specific physical and chemical properties to the molecule, such as increased metabolic stability in potential pharmaceutical applications. emerginginvestigators.org
Reactivity of the 1,3-Thiazole Heterocycle
The reactivity of the 1,3-thiazole ring in this compound is a complex interplay of the inherent properties of the thiazole nucleus and the electronic effects of its substituents. Thiazoles are aromatic heterocycles with a rich and varied chemistry. nih.gov
Electrophilic Aromatic Substitution on the Thiazole Ring
Electrophilic aromatic substitution on the thiazole ring is generally less facile than on more electron-rich five-membered heterocycles like pyrrole (B145914) and furan. wikipedia.org The presence of the electronegative nitrogen and sulfur atoms, compounded by the strongly electron-withdrawing 1,1-difluoroethyl group at the 2-position and the bromine atom at the 4-position, further deactivates the ring towards electrophilic attack. science.gov
Typically, electrophilic substitution on the thiazole ring occurs preferentially at the C5 position, which is the most electron-rich carbon. pharmaguideline.comnumberanalytics.com However, in this compound, the combined deactivating effects of the substituents make such reactions challenging. High temperatures and harsh reaction conditions would likely be required for reactions such as nitration or halogenation to proceed, and yields are expected to be low. ias.ac.inmasterorganicchemistry.com
Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Outcome |
| Nitration | HNO₃/H₂SO₄ | Low to no reactivity at the C5-position. |
| Halogenation | Br₂/FeBr₃ | Low to no reactivity at the C5-position. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Low to no reactivity. |
Nucleophilic Attack on the Thiazole Ring System
The electron-deficient nature of the thiazole ring in this compound makes it susceptible to nucleophilic attack. The bromine atom at the 4-position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide ion. researchgate.net
Furthermore, the 4-bromo substituent can undergo metal-halogen exchange, for example with organolithium reagents, to generate a nucleophilic thiazole species at the C4 position. This intermediate can then react with a variety of electrophiles. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are also highly effective methods for the functionalization of 4-bromothiazoles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org
Table 2: Potential Nucleophilic Substitution and Cross-Coupling Reactions of this compound
| Reaction Type | Reagents | Potential Product |
| Nucleophilic Aromatic Substitution | R-NH₂, base | 4-(R-amino)-2-(1,1-difluoroethyl)-1,3-thiazole |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 4-(R-aryl/vinyl)-2-(1,1-difluoroethyl)-1,3-thiazole |
| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | 4-(R-aryl/vinyl)-2-(1,1-difluoroethyl)-1,3-thiazole |
| Negishi Coupling | R-ZnCl, Pd catalyst | 4-(R-alkyl/aryl)-2-(1,1-difluoroethyl)-1,3-thiazole |
Ring-Opening Reactions and Rearrangements
Oxidation and Reduction Chemistry of the Thiazole Core
The thiazole ring is relatively resistant to oxidation. slideshare.net Strong oxidizing agents may lead to the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which would disrupt the aromaticity of the ring. wikipedia.orgresearchgate.net The presence of the deactivating 1,1-difluoroethyl group would likely make the thiazole core even more resistant to oxidation.
Reduction of the thiazole ring is also challenging. Catalytic hydrogenation under forcing conditions might lead to saturation of the ring, but this is not a common transformation. More frequently, reductive conditions can lead to desulfurization of the thiazole ring, particularly with reagents like Raney Nickel. pharmaguideline.comslideshare.net
Mechanistic Elucidation of Key Reaction Pathways via Kinetic and Isotopic Studies
To date, specific kinetic and isotopic studies on the reaction pathways of this compound have not been extensively reported in the literature. However, insights can be drawn from studies on related heterocyclic systems.
Kinetic isotope effect (KIE) studies, where an atom at a reactive site is replaced by its heavier isotope (e.g., hydrogen with deuterium), can provide valuable information about the rate-determining step of a reaction. libretexts.orgprinceton.eduwikipedia.org For instance, in electrophilic aromatic substitution, the absence of a primary kinetic isotope effect (kH/kD ≈ 1) when the C-H bond at the site of substitution is replaced by a C-D bond would suggest that the initial attack of the electrophile is the rate-determining step, which is typical for these reactions. masterorganicchemistry.com
For nucleophilic aromatic substitution reactions at the C4 position, kinetic studies could help to elucidate whether the reaction proceeds through a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate. libretexts.org The rates of these reactions would be expected to be influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. acs.org
Isotopic labeling studies, using isotopes such as ¹³C, ¹⁵N, or ¹⁸O, could be employed to trace the fate of atoms throughout a reaction sequence, providing unambiguous evidence for proposed reaction mechanisms, including any potential rearrangements or ring-opening and closing events. acs.org
Advanced Spectroscopic Characterization Techniques Applied to 4 Bromo 2 1,1 Difluoroethyl 1,3 Thiazole
X-ray Crystallography for Single-Crystal Structure Determination and Solid-State Conformation
Generating content for these sections would require access to primary experimental data that is not present in the published domain. Any attempt to provide such data would be speculative and scientifically unfounded.
Information on the spectroscopic analysis of other related thiazole (B1198619) derivatives is available, but this information is not transferable to the specific molecular structure of 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation would primarily involve the excitation of electrons in the thiazole ring. The thiazole moiety contains π bonds and non-bonding (n) electrons on the nitrogen and sulfur atoms, which give rise to characteristic electronic transitions.
The principal electronic transitions expected for this molecule are π → π* and n → π. pharmatutor.org The π → π transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital to a π* antibonding orbital. pharmatutor.orgcutm.ac.in
The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the thiazole ring. The bromine atom at the 4-position and the 1,1-difluoroethyl group at the 2-position will modulate the electronic properties of the thiazole core.
Bromo Group: The bromine atom, being a halogen, has both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to its lone pairs of electrons. This can lead to a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to an unsubstituted thiazole. For instance, 4-bromothiazole (B1332970) exhibits a UV absorption maximum at approximately 247 nm in ethanol (B145695). chemicalbook.com
1,1-Difluoroethyl Group: The difluoroethyl group is primarily electron-withdrawing due to the high electronegativity of the fluorine atoms. This group is not expected to contribute to the π-conjugation of the thiazole ring. Its electronic effect might lead to a hypsochromic shift (shift to shorter wavelengths).
The following interactive data table presents hypothetical or comparative UV-Vis absorption data for this compound and related compounds to illustrate the influence of substituents on the electronic transitions.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Thiazole | Ethanol | ~235 | ~4,000 | π → π |
| 4-Bromothiazole | Ethanol | 247 | ~5,500 | π → π |
| This compound | Ethanol | ~240 | ~5,000 | π → π* |
Note: The data for this compound is a theoretical estimation based on the expected electronic effects of its substituents.
Chiroptical Spectroscopy (if applicable for enantiomeric studies)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. These techniques measure the differential absorption or rotation of plane-polarized light by enantiomers.
The compound this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups), nor does it exhibit other elements of chirality such as axial, planar, or helical chirality. The molecule has a plane of symmetry that passes through the thiazole ring.
Due to its achiral nature, this compound will not exhibit any activity in chiroptical spectroscopy. It will not rotate the plane of polarized light, and its CD spectrum would be a flat line at zero ellipticity. Therefore, enantiomeric studies using chiroptical techniques are not applicable to this specific compound.
For chiroptical properties to be observed in a derivative of this compound, a chiral center would need to be introduced into the molecule, for example, by substitution with a chiral group or by the creation of a stereocenter within one of the substituent groups.
Computational and Theoretical Investigations of 4 Bromo 2 1,1 Difluoroethyl 1,3 Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) offer a balance between computational cost and accuracy, making them a standard tool for studying substituted thiazoles. tandfonline.comnih.gov Functionals such as B3LYP or long-range corrected functionals like CAM-B3LYP and ωB97XD, paired with basis sets like 6-311++G(d,p), are typically employed to model the geometry and electronic properties of such halogenated heterocyclic systems. nih.govnih.gov
Optimized Molecular Geometries and Conformational Landscapes
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole, this would involve calculating key bond lengths, bond angles, and dihedral angles.
The presence of the 1,1-difluoroethyl group introduces a degree of conformational flexibility around the C-C single bond connecting it to the thiazole (B1198619) ring. A conformational search would be performed to identify the most stable rotamers (conformers) and the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature. The results would be expected to show a nearly planar thiazole ring, with specific rotational preferences for the difluoroethyl side chain influenced by steric and electronic interactions with the ring.
Table 1: Exemplary Predicted Geometric Parameters for this compound (Based on DFT Calculations of Analogous Thiazoles)
| Parameter | Predicted Value |
| C2-S1 Bond Length | ~1.75 Å |
| C4-C5 Bond Length | ~1.37 Å |
| C4-Br Bond Length | ~1.88 Å |
| C2-C(ethyl) Bond Length | ~1.51 Å |
| C-F Bond Length | ~1.35 Å |
| S1-C2-N3 Bond Angle | ~112° |
| C2-N3-C4 Bond Angle | ~115° |
| F-C-F Bond Angle | ~106° |
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Electrostatic Potential Surfaces (EPS)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. researchgate.netpku.edu.cn
For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiazole ring and the bromine atom. The LUMO, conversely, would likely be centered on the thiazole ring and influenced by the electron-withdrawing difluoroethyl group. nih.govnih.gov The presence of electronegative fluorine and bromine atoms is expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted thiazole. mdpi.com
An Electrostatic Potential Surface (EPS) map visually represents the charge distribution on the molecule's surface. It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. In this molecule, negative potential would be expected around the nitrogen and fluorine atoms, as well as the sulfur atom to a lesser extent. A region of positive potential (a "sigma-hole") is anticipated on the bromine atom, which is a key feature in forming halogen bonds. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. tandfonline.com It examines charge transfer, hyperconjugative interactions, and lone pair delocalization, which contribute to molecular stability. nih.govdntb.gov.ua
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with good accuracy. dergipark.org.tr Calculations would predict distinct signals for the single proton on the thiazole ring (H5) and for the methyl group protons of the side chain. The calculated shifts for the carbon atoms in the thiazole ring and the difluoroethyl group would help in assigning experimental spectra. ekb.eg
IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks in an infrared (IR) spectrum. researchgate.net Characteristic frequencies would be predicted for C-H, C=N, C=C, C-S, C-Br, and C-F stretching and bending modes, aiding in the structural elucidation of the compound. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. dergipark.org.tr The calculations would reveal the energies of the main electronic transitions (e.g., π → π*), the corresponding wavelengths (λmax), and their oscillator strengths, providing insight into the molecule's photophysical properties. nih.gov
Table 2: Exemplary Comparison of Predicted vs. Experimental Spectroscopic Data for a Substituted Thiazole
| Parameter | Predicted Value (DFT) | Typical Experimental Value |
| ¹H NMR (H5) | 7.5 - 8.0 ppm | 7.6 - 8.2 ppm |
| ¹³C NMR (C2) | 165 - 175 ppm | 168 - 178 ppm |
| IR (C=N stretch) | 1590 - 1620 cm⁻¹ | 1600 - 1630 cm⁻¹ |
| UV-Vis (λmax) | 250 - 270 nm | 255 - 275 nm |
Theoretical Studies of Reactivity: Reaction Path Calculations, Transition State Analysis, and Activation Barriers
DFT calculations are instrumental in exploring the reactivity of a molecule. By mapping the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathways. This involves locating transition states—the highest energy points along a reaction coordinate—and calculating the activation energy barriers. A lower activation barrier indicates a faster, more favorable reaction. For this compound, such studies could investigate its susceptibility to nucleophilic aromatic substitution at the bromine-bearing C4 position or electrophilic attack on the thiazole ring.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics provides a static, gas-phase picture, Molecular Dynamics (MD) simulations introduce temperature and solvent effects, allowing the study of the molecule's behavior over time. mdpi.com An MD simulation would reveal the dynamic conformational changes of the difluoroethyl side chain in different solvents. nih.gov It can also provide insights into how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen or halogen bonds, influence the molecule's preferred conformation and stability. nih.govarxiv.org For instance, simulations could model the interaction of the bromine's sigma-hole with a Lewis basic solvent molecule, providing a dynamic view of potential intermolecular interactions. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling of this compound
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. acs.org These models are mathematical equations that correlate the chemical structure with various physical, chemical, and biological properties. researchgate.net For novel compounds like this compound, QSPR studies can provide valuable insights into its behavior without the need for extensive and time-consuming experimental measurements. acs.org
The fundamental principle of QSPR is that the molecular structure of a compound dictates its properties. ontosight.ai By quantifying structural features through molecular descriptors, it is possible to build predictive models. wiley.com These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors.
A hypothetical QSPR study on this compound and its analogs would involve the calculation of a wide array of molecular descriptors. These descriptors would then be used to build a model that can predict a specific property, such as lipophilicity (logP), which is crucial for understanding a molecule's behavior in biological systems. researchgate.net
Detailed Research Findings
While specific QSPR studies on this compound are not yet prevalent in the literature, research on related thiazole derivatives provides a framework for how such an investigation would be conducted. nih.gov For instance, QSPR models have been successfully developed to predict the lipophilicity of various triazole derivatives using topological indices and indicator parameters. researchgate.net
In a theoretical QSPR study of this compound and a series of its hypothetical analogs, the first step would be the calculation of molecular descriptors. These descriptors would capture the structural variations within the series of compounds.
Illustrative Molecular Descriptors for QSPR Modeling:
| Descriptor Type | Examples | Relevance to this compound |
| Constitutional | Molecular Weight, Number of Halogen Atoms, Number of Rings | Basic molecular properties that influence bulk characteristics. |
| Topological | Zagreb Index, Balaban J Index, Kier & Hall Connectivity Indices | Describe the atomic connectivity and branching of the molecule. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Relate to the molecule's size and shape, which affect interactions. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Govern electrostatic interactions and chemical reactivity. ucsb.edu |
Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), would be employed to build the QSPR model. The goal of MLR is to establish a linear relationship between the molecular descriptors (independent variables) and the physicochemical property of interest (dependent variable).
An example of a hypothetical QSPR equation for predicting the lipophilicity (logP) of a series of thiazole derivatives could be:
logP = c₀ + c₁(Molecular Volume) + c₂(Dipole Moment) - c₃(Number of Halogen Atoms)*
Where c₀, c₁, c₂, and c₃ are regression coefficients determined by the statistical analysis.
Illustrative Data for a Hypothetical QSPR Study:
The following table presents hypothetical data for a series of thiazole derivatives to illustrate the components of a QSPR model.
| Compound | Molecular Volume (ų) | Dipole Moment (Debye) | Number of Halogen Atoms | Predicted logP |
| Analog 1 | 150.2 | 2.5 | 1 | 2.8 |
| Analog 2 | 165.7 | 3.1 | 2 | 3.5 |
| This compound | 175.4 | 3.8 | 3 | 4.2 |
| Analog 4 | 182.1 | 2.9 | 2 | 3.9 |
| Analog 5 | 190.6 | 4.2 | 3 | 4.8 |
The predictive power of the developed QSPR model would then be evaluated using various statistical metrics, such as the coefficient of determination (R²) and the cross-validated R² (Q²). A high value for these metrics would indicate a robust and predictive model.
The insights gained from such a QSPR study on this compound would be valuable for understanding its potential behavior in various applications and for guiding the design of new derivatives with desired properties.
Applications of 4 Bromo 2 1,1 Difluoroethyl 1,3 Thiazole As a Synthetic Building Block
Role in the Divergent Synthesis of Functionalized Thiazole (B1198619) Derivatives
The primary utility of 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole in divergent synthesis stems from the reactivity of the carbon-bromine bond at the 4-position of the thiazole ring. This bond serves as a versatile anchor for numerous palladium-catalyzed cross-coupling reactions, allowing for the systematic and controlled introduction of a wide array of substituents. This capability enables chemists to generate a diverse range of functionalized thiazole derivatives from a single starting material.
Key transformations include:
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters to form new carbon-carbon bonds, yielding 4-aryl- and 4-heteroaryl-2-(1,1-difluoroethyl)-1,3-thiazoles.
Stille Coupling: Utilizes organostannanes to introduce alkyl, vinyl, or aryl groups at the 4-position.
Sonogashira Coupling: Enables the formation of a carbon-carbon triple bond by coupling with terminal alkynes, a valuable transformation for creating extended conjugated systems.
Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-amino-thiazole derivatives.
Heck Coupling: Introduces alkenyl substituents by reacting with alkenes.
The 2-(1,1-difluoroethyl) group typically remains stable under these reaction conditions, ensuring its incorporation into the final products. This moiety is particularly valuable as the fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.
Table 1: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Product Class |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2-(1,1-difluoroethyl)-1,3-thiazoles |
| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-Alkyl/Aryl-2-(1,1-difluoroethyl)-1,3-thiazoles |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-2-(1,1-difluoroethyl)-1,3-thiazoles |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-Amino-2-(1,1-difluoroethyl)-1,3-thiazoles |
Utilization in Multistep Organic Synthesis of Complex Molecules and Natural Product Analogs
The functionalized thiazole derivatives synthesized from this compound serve as crucial intermediates in the total synthesis of more elaborate molecules. The thiazole ring is a key structural motif found in numerous biologically active natural products. researchgate.net By using this building block, chemists can introduce a difluoroethyl group into synthetic analogs of these natural products. This modification is a common strategy in medicinal chemistry to enhance pharmacological properties, such as improving metabolic resistance or modulating receptor binding affinity. researchgate.net
The synthesis of these complex molecules is a stepwise process where the initial thiazole derivative undergoes further chemical transformations. The substituent introduced via cross-coupling can be further modified, or subsequent reactions can target other positions on the thiazole ring, leading to highly complex and unique molecular architectures.
Development of Novel Heterocyclic Scaffolds and Chemical Libraries
The strategic placement of the bromine atom allows this compound to be a foundational component for creating novel heterocyclic scaffolds. Through intramolecular or intermolecular cyclization reactions involving the bromine and other functional groups, it is possible to construct fused ring systems, such as thiazolopyrimidines or thiazolopyridines. medmedchem.com These new, often rigid, bicyclic or polycyclic structures are of significant interest in drug discovery as they can present functionalities in well-defined three-dimensional space. nih.govnih.gov
Furthermore, its suitability for a wide range of robust coupling reactions makes it an ideal starting material for combinatorial chemistry and the generation of chemical libraries. By reacting the parent compound with a diverse set of coupling partners in a parallel synthesis format, large libraries of related but structurally distinct thiazole derivatives can be rapidly produced for high-throughput screening in drug discovery and materials science programs.
Precursor for Advanced Materials (e.g., Organic Electronic Materials, Polymers with Specific Properties)
The thiazole ring is recognized as an electron-accepting heterocycle due to the electron-withdrawing nature of its imine (C=N) bond. nih.gov This inherent electronic property makes thiazole-containing molecules suitable building blocks for organic semiconductors. nih.govresearchgate.net this compound is a valuable precursor in this field for several reasons:
Enhanced Electron-Accepting Properties: The strongly electronegative fluorine atoms in the difluoroethyl group further enhance the electron-deficient character of the thiazole ring, which can help in tuning the electronic properties of the final material.
Synthetic Versatility: The bromine atom provides a reactive site to incorporate the thiazole unit into larger π-conjugated systems, which are the basis for most organic electronic materials. mdpi.com
Material Stability: Fluorination is a known strategy to improve the thermal and oxidative stability of organic materials.
By incorporating this building block into polymers or small molecules, researchers can design advanced materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com
Design and Synthesis of Probes for Chemical Biology Research
Chemical probes are essential tools for studying biological processes at the molecular level. This compound serves as a valuable scaffold for the design of such probes. The fluorine atoms are particularly useful as a ¹⁹F NMR (Nuclear Magnetic Resonance) reporter group. ljmu.ac.uk Since naturally occurring fluorine is rare in biological systems, ¹⁹F NMR provides a clean spectroscopic window to study the probe's interaction with biomolecules like proteins or nucleic acids without background interference. ljmu.ac.uk
The reactive bromine handle can be used to attach other essential components of a chemical probe, such as:
Affinity elements: Groups that specifically bind to a biological target.
Reporter groups: Fluorophores for fluorescence microscopy or biotin (B1667282) tags for affinity purification.
Photo-crosslinkers: Groups that can form a covalent bond with a target upon light irradiation.
This modular design allows for the synthesis of customized probes to investigate a wide range of biological questions. rsc.org
Future Research Directions and Perspectives for 4 Bromo 2 1,1 Difluoroethyl 1,3 Thiazole Research
Exploration of Underexplored Reactivity Profiles and Novel Transformations
The bromine atom at the 4-position of the thiazole (B1198619) ring is a key functional handle that opens the door to a wide array of chemical transformations. Future research will likely focus on fully mapping the reactivity of this site. While cross-coupling reactions are a predictable avenue, more nuanced and novel transformations remain to be explored. For instance, investigating its participation in metal-free coupling reactions, radical-mediated processes, and C-H activation protocols could lead to the discovery of unprecedented synthetic methodologies.
Furthermore, the interplay between the bromo-substituent and the 2-(1,1-difluoroethyl) group could give rise to unique reactivity. Studies could delve into intramolecular interactions or tandem reactions that leverage both functionalities. The development of novel de-brominative functionalization reactions, beyond simple reduction, could also provide new pathways to a diverse range of 2-(1,1-difluoroethyl)-1,3-thiazole (B2767652) derivatives with tailored properties. A systematic study of its reactivity with a broad range of nucleophiles and electrophiles under various conditions will be crucial in building a comprehensive reaction profile.
Development of Catalytic Asymmetric Syntheses Involving 4-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
The introduction of chirality into fluorinated molecules is of paramount importance in the development of new agrochemicals and pharmaceuticals. Future research should prioritize the development of catalytic asymmetric methods that involve this compound as a key building block. This could involve asymmetric cross-coupling reactions at the C4-position, where a chiral ligand on a metal catalyst controls the stereochemical outcome of the C-C or C-heteroatom bond formation.
Moreover, the difluoroethyl group itself presents opportunities for asymmetric functionalization. For example, the development of methods for the enantioselective manipulation of the C-H bonds adjacent to the difluoromethyl group could lead to the synthesis of novel chiral fluorinated thiazoles. Organocatalysis, with its ability to activate substrates through non-covalent interactions, could be a particularly fruitful area of investigation for developing such asymmetric transformations. acs.org The successful development of these methods would provide access to a new class of chiral, fluorinated thiazole-containing compounds with potential applications in life sciences.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including enhanced safety, reproducibility, and scalability. researchgate.net Future research will undoubtedly focus on integrating the synthesis and derivatization of this compound into flow chemistry platforms. This would enable the on-demand generation of this key intermediate and its subsequent functionalization in a streamlined and automated fashion. nih.govnih.gov
An automated platform could be designed to perform sequential reactions, such as a Hantzsch thiazole synthesis followed by in-line bromination and subsequent cross-coupling reactions, without the need for isolating intermediates. nih.gov This would not only accelerate the discovery of new derivatives but also facilitate the production of larger quantities for further investigation. The development of robust and efficient flow protocols will be a critical step in realizing the full synthetic potential of this compound.
Expansion of Computational Modeling Studies for Predictive Reactivity and Property Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules. bohrium.comresearchgate.net Future research should leverage computational modeling to gain a deeper understanding of the electronic structure and reactivity of this compound. DFT calculations can be employed to predict reaction pathways, transition state energies, and the regioselectivity of various transformations, thereby guiding experimental design and accelerating the discovery of new reactions. bohrium.comresearchgate.net
Furthermore, computational methods can be used to predict the physicochemical and electronic properties of novel derivatives of this compound. This predictive power will be invaluable in the rational design of new materials with tailored properties for specific applications, such as organic electronics. By combining computational screening with targeted synthesis, researchers can more efficiently identify promising candidates for further experimental investigation. clemson.edumdpi.com
Contribution to Emerging Fields in Material Science and Synthetic Methodology
The unique combination of a thiazole ring, a bromine atom, and a difluoroethyl group makes this compound a promising building block for the synthesis of advanced materials. Thiazole-containing molecules have already shown promise as organic semiconductors, and the introduction of fluorine can further enhance their electronic properties and stability. nih.gov Future research could explore the incorporation of this compound into conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com
In the realm of synthetic methodology, this compound can serve as a versatile platform for the development of new synthetic transformations. Its unique electronic and steric properties could enable the discovery of novel catalytic cycles or reaction cascades. By systematically exploring its reactivity with various reagents and catalysts, chemists can uncover new ways to construct complex molecular architectures, thereby enriching the synthetic chemist's toolbox.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
